An In-depth Technical Guide to (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, also known as N-Boc-3-indolylboronic acid, is a stable, white to off-white solid. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile reagent in a variety of chemical transformations.[1]
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 181365-26-4 | [2] |
| Molecular Formula | C₁₃H₁₆BNO₄ | [2] |
| Molecular Weight | 261.08 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 85-90 °C (for the 2-yl isomer) | |
| Solubility | Soluble in methanol, DMSO, THF | General knowledge |
| Topological Polar Surface Area (TPSA) | 71.7 Ų | [2] |
| LogP | 1.1043 | [3] |
Table 2: Spectroscopic Data Reference (for N-Boc-indole-5-boronic acid)
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR (500 MHz, CDCl₃) | 8.56 (s, 1H), 8.31-8.23 (m, 2H), 7.67 (d, J=3.0 Hz, 1H), 6.75 (d, J=3.5 Hz, 1H), 1.72 (s, 9H) |
| ¹³C NMR (125 MHz, CDCl₃) | 149.71, 138.05, 131.31, 130.42, 129.41, 126.19, 124.31 (br), 114.69, 107.76, 83.91, 28.21 |
Infrared (IR) Spectroscopy: Characteristic IR absorption bands for boronic acids include a strong B-O stretching vibration around 1350 cm⁻¹.[5][6] The spectrum would also be expected to show peaks corresponding to the C-H stretching of the aromatic and tert-butyl groups, C=O stretching of the Boc group, and N-H stretching if any deprotection occurs.
Mass Spectrometry (MS): Mass spectral analysis of boronic acids can be complex due to their tendency to form boroxines (cyclic anhydrides) and other adducts.[7][8] However, techniques like electrospray ionization (ESI) can be optimized to observe the molecular ion peak.[7] For (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, the expected [M+H]⁺ ion would be at m/z 262.12.
Experimental Protocols
Synthesis of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid
A common method for the synthesis of indolylboronic acids involves the borylation of a corresponding halo-indole or direct C-H activation. A general one-pot borylation/hydrolysis procedure starting from N-Boc-indole is outlined below.
Experimental Workflow for Synthesis
Detailed Protocol:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add N-Boc-indole (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. Stir the reaction mixture at -78 °C for 30 minutes.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the solution is acidic.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford the pure (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a key substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for the synthesis of 3-arylindoles.[9]
Catalytic Cycle of Suzuki-Miyaura Coupling
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask or a sealable reaction vessel, combine (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid (1.0 eq), the desired aryl halide (e.g., aryl bromide or iodide, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired 3-arylindole derivative.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in drug discovery due to their unique chemical properties that allow them to act as enzyme inhibitors and versatile synthetic intermediates.[10][11] The indole scaffold is a privileged structure found in numerous biologically active compounds.[9] The combination of these two moieties in (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid makes it a valuable precursor for the synthesis of potential therapeutic agents.
The ability of the boronic acid group to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases, makes it a key pharmacophore in the design of enzyme inhibitors.[12] Derivatives of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid can be explored as potential inhibitors for a variety of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.
Logical Relationship in Drug Discovery
Safety and Handling
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is classified as an irritant.[13] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[13]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] For long-term storage, refrigeration (2-8 °C) is recommended.[13]
In case of exposure:
-
Skin contact: Wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.[13]
Conclusion
(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its stability, reactivity in Suzuki-Miyaura coupling, and the biological significance of the indole scaffold make it an important tool for the development of novel therapeutic agents. This guide provides essential information for its effective and safe use in a research and development setting.
References
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. 1-(TERT-BUTOXYCARBONYL)-1H-INDOL-5-YLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. synquestlabs.com [synquestlabs.com]
